REACTION_SMILES
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[CH3:12][c:13]1[cH:14][cH:15][cH:16][c:17]([CH3:18])[c:19]1[NH2:20].[CH3:21][CH2:22][O:23][C:24]([CH3:25])=[O:26].[Cl:1][c:2]1[n:3][cH:4][c:5]([C:9](=[O:10])[Cl:11])[c:6]([Cl:8])[n:7]1>>[Cl:1][c:2]1[n:3][cH:4][c:5]([C:9](=[O:10])[NH:20][c:19]2[c:13]([CH3:12])[cH:14][cH:15][cH:16][c:17]2[CH3:18])[c:6]([Cl:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cnc(Cl)nc1Cl
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Name
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Type
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product
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Smiles
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Cc1cccc(C)c1NC(=O)c1cnc(Cl)nc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |